![molecular formula C12H16O B3045781 Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- CAS No. 113710-83-1](/img/structure/B3045781.png)
Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl-
Overview
Description
Isobenzofuran compounds are a class of compounds that are ubiquitous in nature . Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Isobenzofuran compounds can be synthesized from indane derivatives in subcritical media . This process involves the use of molecular oxygen as an oxidant in subcritical water as a reaction medium .Molecular Structure Analysis
Isobenzofuran compounds have a benzofuran ring as a core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Indane derivatives can be oxidized to the corresponding isobenzofuran-1 (3 H )-one with molecular oxygen and isobenzofuran-1,3-dione with a mixture of molecular oxygen and H2O2 in subcritical water .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Isobenzofuran derivatives serve as valuable intermediates in organic synthesis. Researchers utilize them to create more complex molecules due to their unique reactivity. Additionally, the compound’s structural features make it an interesting scaffold for designing novel drugs. Its presence in natural products and medicines underscores its importance in medicinal chemistry .
Antimicrobial Activity
Isobenzofuran compounds have demonstrated antimicrobial potential. Researchers have explored their effects against bacteria, fungi, and parasites. Investigating their mechanisms of action and optimizing their structures could lead to new antimicrobial agents .
Antioxidant Properties
Certain isobenzofuran derivatives exhibit antioxidant activity. These compounds can scavenge free radicals and protect cells from oxidative damage. Understanding their antioxidant mechanisms may contribute to developing therapeutic interventions .
Biodynamic Agents
The benzofuran scaffold, including isobenzofuran, plays a crucial role in biodynamic agents. Its presence in natural products underscores its significance. Researchers continue to explore its potential applications in drug development .
Catecholaminergic and Serotonergic Activity Enhancement
Isobenzofuran-based drugs, such as (-)-BPAP, enhance catecholaminergic and serotonergic activity. These compounds have implications for neurological and psychiatric disorders .
Other Biological Activities
Isobenzofuran derivatives have been investigated for their anti-Alzheimer, anti-inflammatory, anti-HIV, and anticancer properties. Their diverse biological activities make them intriguing subjects for further study .
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological activities .
Mode of Action
A plausible reaction mechanism for the synthesis of isobenzofuran derivatives involves the attack of oxygen on the α-carbon atom to form a hydroperoxide, which is readily decomposed to a carbonyl group via the well-known kornblum–delamare reaction .
Biochemical Pathways
The synthesis of isobenzofuran derivatives involves oxidation reactions in subcritical water, employing molecular oxygen as an oxidant .
Result of Action
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The action of Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- can be influenced by environmental factors. For instance, the synthesis of isobenzofuran derivatives involves reactions in subcritical water, a medium that effectively becomes less polar and behaves more like an organic solvent such as methanol or ethanol .
Future Directions
Given the biological activities and potential applications of isobenzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on discovering novel isobenzofuran compounds and exploring their potential applications in medicine.
properties
IUPAC Name |
1,1,3,3-tetramethyl-2-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-11(2)9-7-5-6-8-10(9)12(3,4)13-11/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSVGIRMJVHKHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(O1)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476785 | |
Record name | Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113710-83-1 | |
Record name | Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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